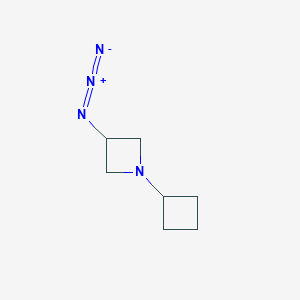

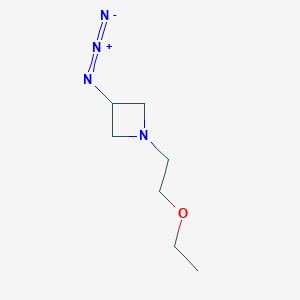

3-Azido-1-cyclobutylazetidine

Overview

Description

Chemical Reactions Analysis

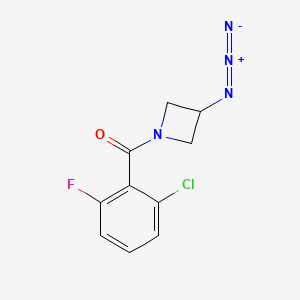

The chemical reactions involving azetidines are diverse. For instance, the azido group in azetidines can undergo various types of synthetic conversions . Azides, in general, are capable of rearrangement to tetrazole isomers with various types of ring fusion between the azole and azine moieties .

Scientific Research Applications

Antiviral Properties and Mechanisms

Inhibition of Protein Glycosylation : AZT, an azido compound, has been found to potently inhibit protein glycosylation, a novel mechanism for its cytotoxicity. This inhibition results from direct competition with several pyrimidine-sugars for transport into Golgi membranes, suggesting potential therapeutic strategies that prevent glycosylation inhibition without affecting the anti-HIV properties of AZT (Hall et al., 1994).

Selective Inhibition of HIV-1 Replication : Research into TIBO derivatives has shown that they, along with azido compounds like AZT, can selectively inhibit the replication of HIV-1 without affecting HIV-2 or other DNA/RNA viruses. This specificity may be due to interactions with a reverse transcriptase-associated process, offering insights into the development of specific and potent inhibitors of HIV-1 replication (Pauwels et al., 1990).

Antiviral Activity and Cross-Resistance : Studies on 3′-azido-2′,3′-dideoxypurine nucleosides (ADPNs) have reported potent antiviral activity against HIV-1, demonstrating efficient incorporation by HIV-1 reverse transcriptase and retaining activity against resistant viruses. These findings underscore the need for further research into ADPNs for treating HIV-1 infection, highlighting the ongoing relevance of azido compounds in antiviral research (Sluis-Cremer et al., 2009).

Safety and Hazards

Future Directions

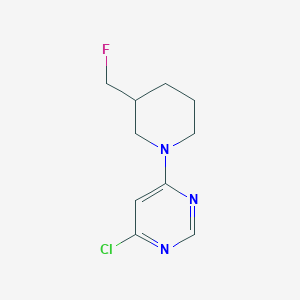

Azetidines, including 3-Azido-1-cyclobutylazetidine, have immense potential in various fields. They are considered important in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs . Future research may focus on exploring their potential in other settings such as catalytic processes .

Mechanism of Action

Target of Action

Similar compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to target hiv-1 reverse transcriptase . More research is needed to confirm the specific targets of 3-Azido-1-cyclobutylazetidine.

Mode of Action

It’s known that azido compounds can be highly reactive . In the case of AZT, it acts as a chain terminator of viral DNA during reverse transcription . It’s possible that this compound may have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Azido compounds are known to be involved in various biochemical reactions due to their high reactivity . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Result of Action

It’s known that azido compounds can be highly reactive and may cause various molecular and cellular changes . More research is needed to elucidate the specific effects of this compound’s action.

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds

Properties

IUPAC Name |

3-azido-1-cyclobutylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-10-9-6-4-11(5-6)7-2-1-3-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWPDIVPYIZDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1489000.png)

![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)

![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)

![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)

![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)